4,4'-(1-Phenylethane-1,1-diyl)dianiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(1-Phenylethane-1,1-diyl)dianiline is an organic compound characterized by the presence of two aniline groups attached to a central phenylethane structure. This compound is notable for its applications in various fields, including polymer science and materials chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1-Phenylethane-1,1-diyl)dianiline typically involves the reaction of aniline with a phenylethane derivative under controlled conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where aniline reacts with 1-phenylethane in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In industrial settings, the production of 4,4’-(1-Phenylethane-1,1-diyl)dianiline may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process often includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: 4,4’-(1-Phenylethane-1,1-diyl)dianiline can undergo oxidation reactions, often resulting in the formation of quinone derivatives.
Reduction: This compound can be reduced to form various amine derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the aniline groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
4,4’-(1-Phenylethane-1,1-diyl)dianiline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of high-performance materials, including resins and coatings.
Mechanism of Action
The mechanism by which 4,4’-(1-Phenylethane-1,1-diyl)dianiline exerts its effects is primarily through its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological activities. The pathways involved often include signal transduction mechanisms that regulate cell growth and apoptosis.
Comparison with Similar Compounds
- 4,4’-(1-Phenylethylidene)bisphenol
- 4,4’-Isopropylidenediphenol
- 2,2-Bis(4-hydroxyphenyl)-4-methylpentane
Uniqueness: 4,4’-(1-Phenylethane-1,1-diyl)dianiline is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
13555-38-9 |
---|---|
Molecular Formula |
C20H20N2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
4-[1-(4-aminophenyl)-1-phenylethyl]aniline |
InChI |
InChI=1S/C20H20N2/c1-20(15-5-3-2-4-6-15,16-7-11-18(21)12-8-16)17-9-13-19(22)14-10-17/h2-14H,21-22H2,1H3 |
InChI Key |
CJXRYVQHINFIKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.